Physicochemical Properties and Synthetic Utility of 2-Cyclopropyl-6-phenylpyrimidin-4-ol
Physicochemical Properties and Synthetic Utility of 2-Cyclopropyl-6-phenylpyrimidin-4-ol
Executive Summary
2-Cyclopropyl-6-phenylpyrimidin-4-ol (CAS: 651043-20-8) is a highly specialized heterocyclic intermediate utilized extensively in the discovery and development of advanced agrochemicals and pharmaceutical agents. Featuring a pyrimidine core decorated with a lipophilic cyclopropyl group and an aromatic phenyl ring, this scaffold provides critical spatial geometry and electronic properties necessary for target binding. It is predominantly featured as a precursor in the synthesis of pest control agents and selective kinase inhibitors, as detailed in the authoritative [1].
Molecular Identity and Tautomeric Dynamics
In solution, 2-cyclopropyl-6-phenylpyrimidin-4-ol exhibits prototropic tautomerism, existing in a rapid thermodynamic equilibrium with its keto counterpart, 2-cyclopropyl-6-phenyl-1H-pyrimidin-4-one .
This dynamic is paramount for synthetic chemists because the molecule presents dual nucleophilic centers. Depending on the reaction conditions (e.g., choice of base, solvent polarity, and temperature), electrophiles can be directed to either the oxygen (O-alkylation) or the nitrogen (N-alkylation). For downstream cross-coupling reactions, the hydroxyl group is typically converted into a leaving group (e.g., a chloride using phosphorus oxychloride, POCl₃) to yield 4-chloro-2-cyclopropyl-6-phenylpyrimidine.
Tautomeric equilibrium between the enol and keto forms of the pyrimidine scaffold.
Physicochemical Profile
Understanding the physicochemical parameters of this compound is essential for predicting its pharmacokinetic behavior, formulation stability, and reactivity. The following table summarizes its core properties based on validated chemical databases .
| Property | Value |
| IUPAC Name | 2-cyclopropyl-6-phenyl-1H-pyrimidin-4-one |
| CAS Number | 651043-20-8 |
| Molecular Formula | C₁₃H₁₂N₂O |
| Molecular Weight | 212.25 g/mol |
| Exact Mass | 212.0950 g/mol |
| LogP (Octanol/Water) | 2.73 |
| Topological Polar Surface Area (TPSA) | 46.01 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
Causality Insight: The LogP value of 2.73 places this compound firmly within the optimal lipophilicity range (LogP 2–3) for membrane permeability, adhering strictly to Lipinski’s Rule of Five. The TPSA of 46.01 Ų ensures excellent bioavailability and facilitates cuticular penetration in agricultural applications, while maintaining a low enough polarity to cross the blood-brain barrier (BBB) if utilized in CNS-targeted drug design.
Experimental Protocol: Synthesis and Mechanistic Causality
The synthesis of 2-cyclopropyl-6-phenylpyrimidin-4-ol relies on a robust cyclocondensation reaction between a
Step-by-step synthetic workflow and mechanistic progression for the target compound.
Step-by-Step Methodology
1. Reagent Preparation & Base Catalysis: Suspend 4.0 g of sodium methoxide (NaOMe, 28% in methanol) in 5 mL of anhydrous methanol. Add 0.75 g of cyclopropanecarboxamidine hydrochloride and 1.0 g of.
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Causality: The highly basic NaOMe serves a dual purpose. First, it neutralizes the amidine hydrochloride to liberate the highly nucleophilic free amidine. Second, it deprotonates the
-carbon of the -keto ester, forming a reactive enolate that facilitates the initial nucleophilic attack.
2. Cyclocondensation (Reflux): Heat the reaction mixture under reflux for 20 hours.
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Causality: The formation of the pyrimidine ring is a thermodynamically driven process that requires significant thermal energy to overcome the activation barrier of the two-step cyclization. The extended reflux ensures complete dehydration and elimination of ethanol, driving the equilibrium toward the stable aromatic heterocycle.
3. Solvent Removal & Acidification: Cool the mixture to room temperature and concentrate it in vacuo. Resuspend the residue in water and add 10% hydrochloric acid (HCl) dropwise until the pH reaches ~4.
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Causality: In the strongly basic reaction mixture, the product exists as a water-soluble sodium alkoxide/enolate. Acidifying the solution to pH 4 protonates the pyrimidine core, neutralizing the molecule. This drastic reduction in aqueous solubility forces the product to partition into the organic phase during extraction.
4. Extraction & Purification: Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. Wash the crude residue with hexane to yield approximately 0.39 g of the pure product as a solid.
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Causality: Hexane washing selectively dissolves non-polar impurities (such as unreacted ester or aliphatic byproducts) while leaving the more polar pyrimidin-4-ol intact. This provides a self-validating purification step without the need for complex, time-consuming silica gel chromatography.
Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesized batch, ¹H-NMR spectroscopy is employed. The following spectral data confirms the structural identity and purity of the compound, acting as the final validation gateway for the protocol [1]:
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¹H-NMR (DMSO-d₆, 400 MHz):
1.04-1.16 (m, 4H), 1.93-1.99 (m, 1H), 6.64 (s, 1H), 7.43-7.47 (m, 3H), 7.94-7.99 (m, 2H), 12.67 (bs, 1H).
Diagnostic Interpretation: The broad singlet (bs) at 12.67 ppm is the hallmark of the tautomeric OH/NH proton, which rapidly exchanges in solution. The sharp singlet at 6.64 ppm corresponds to the isolated C5 proton on the pyrimidine ring; its highly deshielded nature definitively proves the successful cyclization and aromatization of the heterocyclic core.
